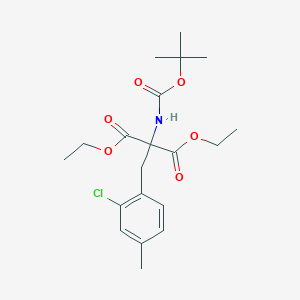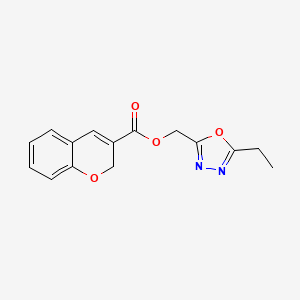
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is a heterocyclic compound that combines the structural features of oxadiazole and chromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the esterification of the resulting oxadiazole with a chromene carboxylic acid derivative. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid and may require heating to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical properties.
Chromene derivatives: Compounds with the chromene structure may exhibit similar biological activities.
Uniqueness
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the combination of the oxadiazole and chromene moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(5-ethyl-1,3,4-oxadiazol-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-2-13-16-17-14(21-13)9-20-15(18)11-7-10-5-3-4-6-12(10)19-8-11/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
DFECLYKHLKIDAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



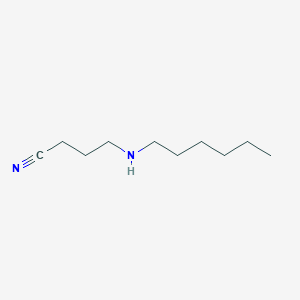
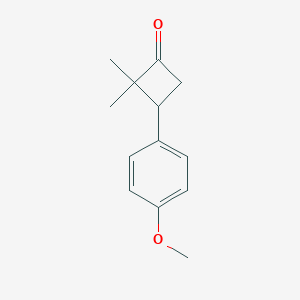
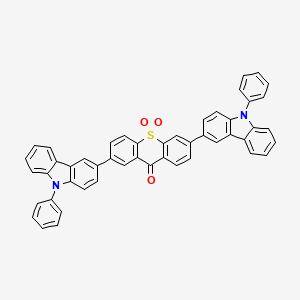
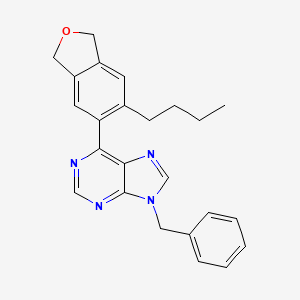
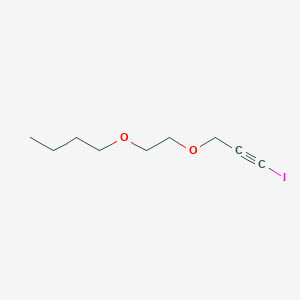
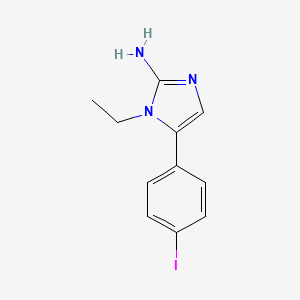
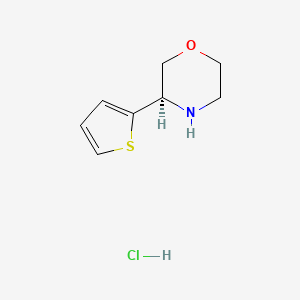
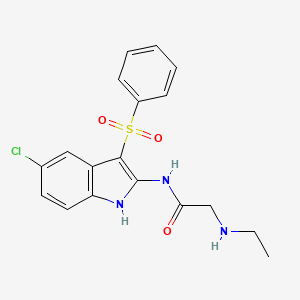
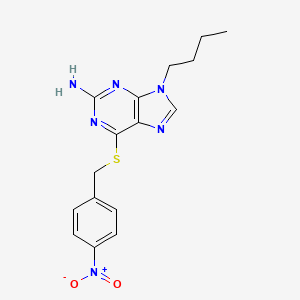
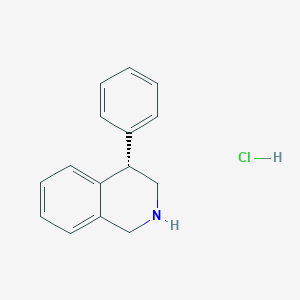
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
